molecular formula C16H12ClF3N4O4 B11515473 2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide

2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide

Cat. No.: B11515473
M. Wt: 416.74 g/mol
InChI Key: VLADYLDQSKRRJQ-UHFFFAOYSA-N
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Description

2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups, including chloro, dimethyl, nitro, and trifluoromethyl phenyl carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide typically involves multiple stepsThe final step involves the formation of the carbamoyl group by reacting the intermediate with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the chloro or nitro positions .

Scientific Research Applications

2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitro-3-(trifluoromethyl)pyridine: Shares similar functional groups but lacks the carbamoyl group.

    4,6-dimethyl-2-nitropyridine: Similar pyridine core with different substituents.

    3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of the target compound.

Uniqueness

2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClF3N4O4

Molecular Weight

416.74 g/mol

IUPAC Name

2-chloro-4,6-dimethyl-5-nitro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H12ClF3N4O4/c1-7-11(13(17)21-8(2)12(7)24(27)28)14(25)23-15(26)22-10-5-3-4-9(6-10)16(18,19)20/h3-6H,1-2H3,(H2,22,23,25,26)

InChI Key

VLADYLDQSKRRJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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